(R)-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride
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Overview
Description
®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride is a chiral compound that features a pyrrolidine ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitro-substituted benzene derivative reacts with the pyrrolidine ring.
Resolution of Enantiomers: The resulting racemic mixture can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods: Industrial production of ®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: ®-N-(2-Aminophenyl)pyrrolidin-3-amine hydrochloride.
Substitution: Various substituted pyrrolidine derivatives.
Oxidation: Pyrrolidone derivatives.
Scientific Research Applications
®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of nitrophenyl-substituted pyrrolidines on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of ®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in hydrogen bonding or π-π interactions, while the pyrrolidine ring can enhance binding affinity through its conformational flexibility. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
(S)-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
N-(2-Nitrophenyl)pyrrolidin-3-amine: The non-chiral version of the compound.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Uniqueness: ®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride is unique due to its specific chiral configuration and the presence of the nitrophenyl group, which can impart distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
(3R)-N-(2-nitrophenyl)pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-13(15)10-4-2-1-3-9(10)12-8-5-6-11-7-8;/h1-4,8,11-12H,5-7H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWCOMBVUIEGMO-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=CC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC2=CC=CC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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